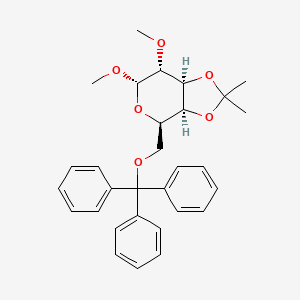
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry. Esteemed for its diverse applications, this invaluable compound assumes a pivotal role in drug and disease-related research endeavors. Its distinct chemical structure fuels the synthesis of innovative pharmaceutical agents targeting a wide array of specific diseases and disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. The process includes the use of isopropylidene and trityl groups to protect specific hydroxyl groups, followed by methylation. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced under stringent quality control measures, maintaining high standards of purity and consistency. The production process is optimized for scalability, allowing for the synthesis of the compound in kilogram to metric ton quantities.
化学反応の分析
Types of Reactions
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is widely utilized in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in glycobiology research to study carbohydrate structures and functions.
Medicine: Integral in the development of pharmaceutical agents targeting cancer, viral infections, and metabolic disorders.
Industry: Utilized in the production of various biochemical reagents and as a precursor in the synthesis of other compounds.
作用機序
The mechanism of action of 3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s distinct chemical structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biological processes. This interaction is crucial in the development of pharmaceutical agents that target specific diseases and disorders.
類似化合物との比較
Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-D-galactopyranose
- 1,2-O-Isopropylidene-a-D-xylofuranose
- 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose
Uniqueness
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-a-D-galactopyranoside is unique due to its specific protective groups and methylation pattern, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of pharmaceutical agents and biochemical research.
生物活性
3,4-O-Isopropylidene-1,2-di-O-methyl-6-O-trityl-α-D-galactopyranoside (commonly referred to as Trityl galactoside) is a glycoside compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C30H34O6
- Molecular Weight : 490.587 g/mol
- CAS Number : 69182-49-6
The biological activity of Trityl galactoside is primarily attributed to its interactions with various biological pathways and molecular targets:
- Glycosidase Inhibition : Trityl galactoside acts as an inhibitor for glycosidases, enzymes that hydrolyze glycosidic bonds. This inhibition can alter carbohydrate metabolism and has implications in treating conditions related to enzyme deficiencies, such as Gaucher's disease .
- Anti-infection Activity : The compound exhibits significant anti-infection properties against various pathogens including viruses (e.g., HIV, influenza) and bacteria. Its mechanism involves disrupting the lifecycle of these pathogens by inhibiting their glycosidase activities, which are crucial for their replication .
- Cell Signaling Pathways : Research indicates that Trityl galactoside influences several key signaling pathways such as:
Biological Activities
Case Study 1: Glycosidase Inhibition in Gaucher's Disease
A study demonstrated that Trityl galactoside serves as a pharmacological chaperone for glucocerebrosidase mutants in Gaucher's disease. The compound was shown to stabilize the enzyme, enhancing its activity and improving substrate metabolism in cellular models .
Case Study 2: Antiviral Efficacy
Research indicated that Trityl galactoside effectively inhibited the replication of the influenza virus in vitro. The study revealed that the compound interfered with viral glycoprotein processing, leading to reduced viral load in infected cells .
Case Study 3: Anti-inflammatory Effects
In an experimental model of inflammation, Trityl galactoside demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines through modulation of the NF-κB signaling pathway. This suggests potential applications in treating inflammatory diseases .
特性
IUPAC Name |
(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3/t24-,25+,26+,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTABCBBMAWCPB-JYIVOWJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













